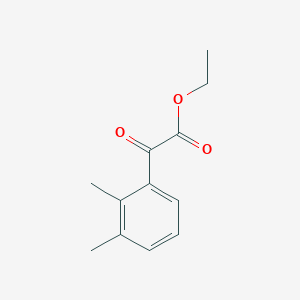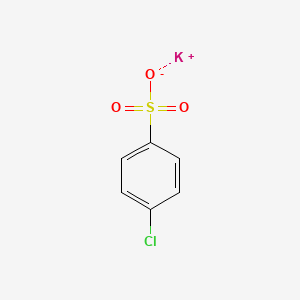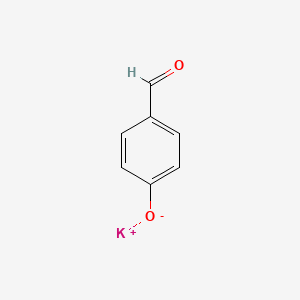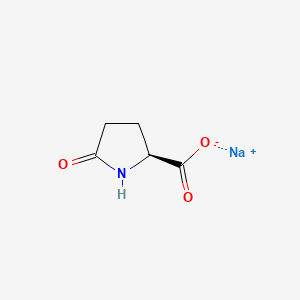
1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one
Overview
Description
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one is a chemical compound with the molecular formula C11H11F3N2O This compound features a piperidin-4-one core substituted with a trifluoromethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one typically involves the reaction of 3-(trifluoromethyl)pyridine with piperidin-4-one under specific conditions. One common method includes the use of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it valuable in the development of materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one involves its interaction with molecular targets through binding to specific sites. For example, it may bind to DNA via intercalation, disrupting the normal function of the DNA and leading to various biological effects . The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidine: Similar structure but lacks the ketone group.
3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group and pyridine ring but lacks the piperidin-4-one moiety.
Piperidin-4-one: The core structure without the trifluoromethyl-pyridine substitution.
Uniqueness
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one is unique due to the combination of the trifluoromethyl group and the piperidin-4-one core. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRSQNGRLYWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619826 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801306-55-8 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

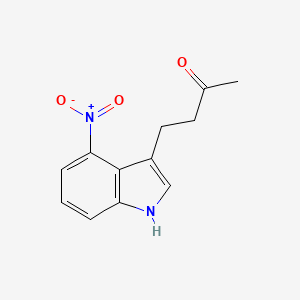

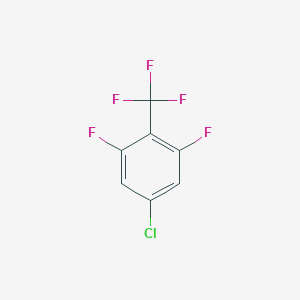
![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)
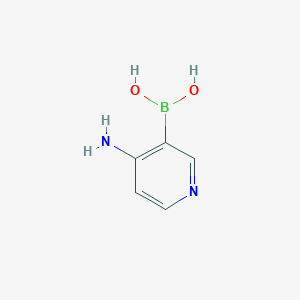
![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
